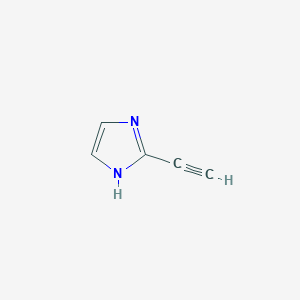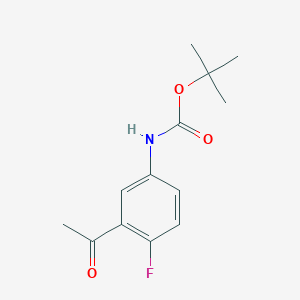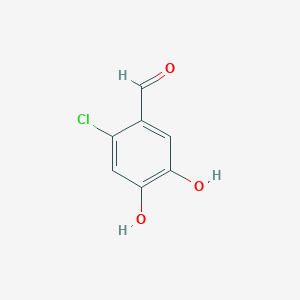
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester
描述
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is an organic compound that belongs to the class of phenoxy butyric acid derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-methoxy-5-nitrophenol and butyric acid methyl ester.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common reagents used in the synthesis may include catalysts, solvents, and protective groups to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
相似化合物的比较
Similar Compounds
4-(4-Formyl-2-methoxy-phenoxy)-butyric acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-propionic acid methyl ester: Has a shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is unique due to the presence of both the formyl and nitro groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct advantages in specific research or industrial contexts.
属性
CAS 编号 |
176375-42-1 |
|---|---|
分子式 |
C13H15NO7 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H15NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-8H,3-5H2,1-2H3 |
InChI 键 |
IAYUODHBFOOQCA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8764856.png)




![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)




![6-[(2-Oxopropyl)amino]pyridine-3-carboxylic acid](/img/structure/B8764936.png)


